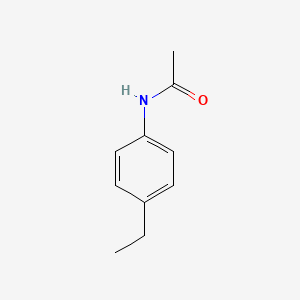![molecular formula C17H13ClN2O4SSr B1596026 Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] CAS No. 73263-40-8](/img/structure/B1596026.png)
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including plastics, inks, and coatings. The compound is characterized by its stability and resistance to light and heat, making it a valuable component in products that require long-lasting color.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] typically involves the diazotization of 2-chloro-5-aminotoluene followed by coupling with 2-hydroxy-1-naphthylamine. The resulting azo compound is then reacted with strontium salts to form the final product. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond and the subsequent complexation with strontium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is usually purified through filtration and recrystallization to achieve the desired purity and color properties.
化学反应分析
Types of Reactions
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of the corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.
Major Products
Oxidation: Decomposed products including various carboxylic acids and other oxidized fragments.
Reduction: Corresponding amines such as 2-chloro-5-aminotoluene and 2-hydroxy-1-naphthylamine.
Substitution: Products with the chloro group replaced by the nucleophile used in the reaction.
科学研究应用
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] has several applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds and their properties.
Biology: Employed in histological staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of colored plastics, inks, and coatings due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to its use in staining and pigmentation applications. The stability of the compound is attributed to the resonance structures of the azo group and the complexation with strontium, which enhances its resistance to degradation.
相似化合物的比较
Similar Compounds
Pigment Red 531: Similar in structure but uses different metal ions for complexation.
Pigment Red 571: Another azo compound with similar applications but different substituents on the aromatic rings.
Uniqueness
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is unique due to its specific combination of substituents and the use of strontium as the complexing metal. This combination provides enhanced stability and color properties compared to other similar compounds, making it particularly valuable in applications requiring long-lasting and vibrant colors.
属性
CAS 编号 |
73263-40-8 |
|---|---|
分子式 |
C17H13ClN2O4SSr |
分子量 |
464.4 g/mol |
IUPAC 名称 |
strontium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S.Sr/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChI 键 |
VFSZGXXWBOUWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Sr+2] |
规范 SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Sr] |
| 73263-40-8 | |
相关CAS编号 |
15958-19-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide](/img/structure/B1595949.png)






![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)
![4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine](/img/structure/B1595964.png)

